molecular formula C6H9NO4 B13394381 3-(Carboxymethyl)azetidine-2-carboxylic acid

3-(Carboxymethyl)azetidine-2-carboxylic acid

Cat. No.: B13394381
M. Wt: 159.14 g/mol
InChI Key: FQUPICCTRPWMDZ-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)azetidine-2-carboxylic acid is a unique compound characterized by its four-membered azetidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both carboxyl and carboxymethyl groups in its structure contributes to its reactivity and versatility.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

3-(carboxymethyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c8-4(9)1-3-2-7-5(3)6(10)11/h3,5,7H,1-2H2,(H,8,9)(H,10,11)

InChI Key

FQUPICCTRPWMDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N1)C(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes under visible light (blue light) conditions . This reaction forms the azetidine ring, which can then be functionalized to introduce the carboxymethyl group.

Industrial Production Methods

Industrial production of 3-(Carboxymethyl)azetidine-2-carboxylic acid may involve optimized versions of the synthetic routes used in laboratory settings. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are less commonly disclosed due to proprietary processes.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Carboxymethyl)azetidine-2-carboxylic acid stands out due to its dual functional groups, which enhance its reactivity and versatility in chemical reactions. This compound’s ability to mimic proline and be incorporated into proteins also makes it unique in biological studies and potential therapeutic applications.

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